8-(2-fluorophenyl)-3-hexyl-1,6,7-trimethyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione
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Overview
Description
8-(2-fluorophenyl)-3-hexyl-1,6,7-trimethyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione is a complex organic compound characterized by its unique structure, which includes a fluorophenyl group, a hexyl chain, and a purino[7,8-a]imidazole core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-(2-fluorophenyl)-3-hexyl-1,6,7-trimethyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione typically involves multi-step organic synthesis. One common approach is the condensation reaction of an aromatic primary amine with a maleic anhydride derivative, leading to the formation of the imidazole scaffold . The reaction conditions often require the use of solvents such as ethanol or dimethylformamide (DMF) and catalysts like p-toluenesulfonic acid (PTSA).
Industrial Production Methods
For industrial-scale production, the synthesis process is optimized for higher yields and cost-effectiveness. This may involve the use of continuous flow reactors and automated synthesis platforms to ensure consistent quality and scalability .
Chemical Reactions Analysis
Types of Reactions
8-(2-fluorophenyl)-3-hexyl-1,6,7-trimethyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Common Reagents and Conditions
The reactions often require specific conditions such as controlled temperatures, inert atmospheres (e.g., nitrogen or argon), and the use of specific solvents to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds .
Scientific Research Applications
8-(2-fluorophenyl)-3-hexyl-1,6,7-trimethyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a catalyst in various organic reactions.
Biology: The compound has shown potential as an inhibitor of specific enzymes, making it a candidate for drug development.
Mechanism of Action
The mechanism of action of 8-(2-fluorophenyl)-3-hexyl-1,6,7-trimethyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione involves its interaction with specific molecular targets. It is known to bind to certain enzymes, inhibiting their activity and thereby affecting various biochemical pathways. For instance, it may inhibit kinases involved in cell signaling, leading to reduced cell proliferation .
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,2-a]pyrimidine: Shares a similar imidazole core but differs in its substitution pattern and biological activity.
Isoindoline-1,3-dione: Another heterocyclic compound with different reactivity and applications.
Uniqueness
8-(2-fluorophenyl)-3-hexyl-1,6,7-trimethyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its fluorophenyl group enhances its stability and reactivity, making it a valuable compound in various research and industrial applications .
Properties
IUPAC Name |
6-(2-fluorophenyl)-2-hexyl-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26FN5O2/c1-5-6-7-10-13-26-20(29)18-19(25(4)22(26)30)24-21-27(14(2)15(3)28(18)21)17-12-9-8-11-16(17)23/h8-9,11-12H,5-7,10,13H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XDKPXNMDLQNEHN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCN1C(=O)C2=C(N=C3N2C(=C(N3C4=CC=CC=C4F)C)C)N(C1=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26FN5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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